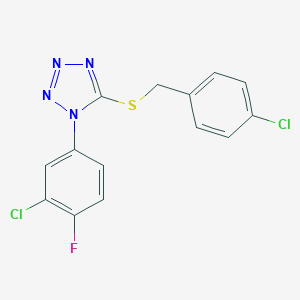![molecular formula C25H19ClN2O6 B302777 2-CHLORO-5-(5-{[(4E)-1-[4-(ETHOXYCARBONYL)PHENYL]-3-METHYL-5-OXO-4,5-DIHYDRO-1H-PYRAZOL-4-YLIDENE]METHYL}FURAN-2-YL)BENZOIC ACID](/img/structure/B302777.png)
2-CHLORO-5-(5-{[(4E)-1-[4-(ETHOXYCARBONYL)PHENYL]-3-METHYL-5-OXO-4,5-DIHYDRO-1H-PYRAZOL-4-YLIDENE]METHYL}FURAN-2-YL)BENZOIC ACID
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-CHLORO-5-(5-{[(4E)-1-[4-(ETHOXYCARBONYL)PHENYL]-3-METHYL-5-OXO-4,5-DIHYDRO-1H-PYRAZOL-4-YLIDENE]METHYL}FURAN-2-YL)BENZOIC ACID is a complex organic compound that features a combination of aromatic rings, a pyrazole moiety, and a benzoic acid group
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-CHLORO-5-(5-{[(4E)-1-[4-(ETHOXYCARBONYL)PHENYL]-3-METHYL-5-OXO-4,5-DIHYDRO-1H-PYRAZOL-4-YLIDENE]METHYL}FURAN-2-YL)BENZOIC ACID typically involves multiple steps:
Formation of the pyrazole ring: This can be achieved by reacting an appropriate hydrazine derivative with a β-keto ester under acidic or basic conditions.
Introduction of the ethoxycarbonyl group: This step involves the esterification of the pyrazole derivative with ethyl chloroformate.
Formation of the furan ring: This can be synthesized via a cyclization reaction involving a suitable precursor.
Coupling of the furan and pyrazole rings: This step involves a condensation reaction to form the desired pyrazole-furan linkage.
Introduction of the benzoic acid group: This can be achieved through a Friedel-Crafts acylation reaction.
Chlorination: The final step involves the chlorination of the benzoic acid derivative to introduce the chlorine atom at the desired position.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and minimize costs. This could include the use of continuous flow reactors, high-throughput screening of reaction conditions, and the use of catalysts to improve reaction efficiency.
化学反応の分析
Types of Reactions
2-CHLORO-5-(5-{[(4E)-1-[4-(ETHOXYCARBONYL)PHENYL]-3-METHYL-5-OXO-4,5-DIHYDRO-1H-PYRAZOL-4-YLIDENE]METHYL}FURAN-2-YL)BENZOIC ACID can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.
Reduction: Reduction reactions can be used to convert the carbonyl groups to alcohols or to reduce the aromatic rings.
Substitution: The chlorine atom can be substituted with other nucleophiles, such as amines or thiols.
Hydrolysis: The ester group can be hydrolyzed to yield the corresponding carboxylic acid.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate, chromium trioxide, and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride, sodium borohydride, and catalytic hydrogenation can be used.
Substitution: Nucleophiles such as sodium azide, sodium thiolate, and primary amines can be employed.
Hydrolysis: Acidic or basic conditions can be used to hydrolyze the ester group.
Major Products
Oxidation: Products may include carboxylic acids, ketones, or aldehydes.
Reduction: Products may include alcohols or reduced aromatic rings.
Substitution: Products will vary depending on the nucleophile used.
Hydrolysis: The major product will be the corresponding carboxylic acid.
科学的研究の応用
2-CHLORO-5-(5-{[(4E)-1-[4-(ETHOXYCARBONYL)PHENYL]-3-METHYL-5-OXO-4,5-DIHYDRO-1H-PYRAZOL-4-YLIDENE]METHYL}FURAN-2-YL)BENZOIC ACID has several applications in scientific research:
Medicinal Chemistry: The compound can be used as a scaffold for the development of new drugs, particularly those targeting specific enzymes or receptors.
Organic Synthesis: It can serve as an intermediate in the synthesis of more complex molecules.
Biological Studies: The compound can be used to study the interactions between small molecules and biological macromolecules.
Industrial Applications: It may be used in the development of new materials or as a catalyst in chemical reactions.
作用機序
The mechanism of action of 2-CHLORO-5-(5-{[(4E)-1-[4-(ETHOXYCARBONYL)PHENYL]-3-METHYL-5-OXO-4,5-DIHYDRO-1H-PYRAZOL-4-YLIDENE]METHYL}FURAN-2-YL)BENZOIC ACID depends on its specific application. In medicinal chemistry, it may act by binding to a specific enzyme or receptor, thereby inhibiting its activity. The molecular targets and pathways involved would vary depending on the specific biological context.
類似化合物との比較
Similar Compounds
- 2-chloro-5-[5-({1-[4-(methoxycarbonyl)phenyl]-3-methyl-5-oxo-1,5-dihydro-4H-pyrazol-4-ylidene}methyl)-2-furyl]benzoic acid
- 2-chloro-5-[5-({1-[4-(ethoxycarbonyl)phenyl]-3-methyl-5-oxo-1,5-dihydro-4H-pyrazol-4-ylidene}methyl)-2-thienyl]benzoic acid
Uniqueness
The unique combination of functional groups in 2-CHLORO-5-(5-{[(4E)-1-[4-(ETHOXYCARBONYL)PHENYL]-3-METHYL-5-OXO-4,5-DIHYDRO-1H-PYRAZOL-4-YLIDENE]METHYL}FURAN-2-YL)BENZOIC ACID gives it distinct chemical and biological properties
特性
分子式 |
C25H19ClN2O6 |
|---|---|
分子量 |
478.9 g/mol |
IUPAC名 |
2-chloro-5-[5-[(E)-[1-(4-ethoxycarbonylphenyl)-3-methyl-5-oxopyrazol-4-ylidene]methyl]furan-2-yl]benzoic acid |
InChI |
InChI=1S/C25H19ClN2O6/c1-3-33-25(32)15-4-7-17(8-5-15)28-23(29)19(14(2)27-28)13-18-9-11-22(34-18)16-6-10-21(26)20(12-16)24(30)31/h4-13H,3H2,1-2H3,(H,30,31)/b19-13+ |
InChIキー |
FTOCQRMUNLIJTF-CPNJWEJPSA-N |
SMILES |
CCOC(=O)C1=CC=C(C=C1)N2C(=O)C(=CC3=CC=C(O3)C4=CC(=C(C=C4)Cl)C(=O)O)C(=N2)C |
異性体SMILES |
CCOC(=O)C1=CC=C(C=C1)N2C(=O)/C(=C/C3=CC=C(O3)C4=CC(=C(C=C4)Cl)C(=O)O)/C(=N2)C |
正規SMILES |
CCOC(=O)C1=CC=C(C=C1)N2C(=O)C(=CC3=CC=C(O3)C4=CC(=C(C=C4)Cl)C(=O)O)C(=N2)C |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![3-[[4-[(E)-(5-oxo-2-sulfanylideneimidazolidin-4-ylidene)methyl]phenoxy]methyl]benzoic acid](/img/structure/B302695.png)
![4-{[3-Methyl-5-(4-methylbenzylidene)-4-oxo-1,3-thiazolidin-2-ylidene]amino}benzoic acid](/img/structure/B302696.png)
![4-({3-Methyl-5-[(5-methyl-2-furyl)methylene]-4-oxo-1,3-thiazolidin-2-ylidene}amino)benzoic acid](/img/structure/B302698.png)
![5-[(4-Chlorophenyl)methylsulfanyl]-1-(4-methoxyphenyl)tetrazole](/img/structure/B302701.png)
![5-[(4-fluorobenzyl)sulfanyl]-1-mesityl-1H-tetraazole](/img/structure/B302702.png)
![N-(2,3-Dimethylphenyl)-2-[5-(2-methylphenyl)-2H-tetraazol-2-yl]acetamide](/img/structure/B302704.png)
![2-[1-(4-Fluorophenyl)tetrazol-5-yl]sulfanyl-1-piperidin-1-ylethanone](/img/structure/B302705.png)

![{4-[(E)-(4H-1,2,4-triazol-4-ylimino)methyl]phenoxy}acetic acid](/img/structure/B302710.png)
![2-[2-[(Z)-[5-(4-ethoxyanilino)-4-ethoxycarbonyl-3-oxothiophen-2-ylidene]methyl]phenoxy]acetic acid](/img/structure/B302712.png)
![ethyl 5-(1,3-benzodioxol-5-yl)-2-(3-fluorobenzylidene)-7-methyl-3-oxo-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate](/img/structure/B302716.png)
![4-[(5-{2-[(3-Fluorobenzyl)oxy]benzylidene}-3-methyl-4-oxo-1,3-thiazolidin-2-ylidene)amino]benzoic acid](/img/structure/B302718.png)
![ethyl 5-(4-fluorophenyl)-2-(1H-indol-3-ylmethylene)-7-methyl-3-oxo-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate](/img/structure/B302719.png)
